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Compound of Interest

Compound Name: 2-Allyloxy-2-methyl-propanoic acid

Cat. No.: B7866201

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 2-
Allyloxy-2-methyl-propanoic acid, a molecule of interest in synthetic chemistry and potential
drug development. Due to the limited availability of experimental data in public databases, this
document focuses on predicted spectroscopic characteristics based on the analysis of
analogous compounds. It also outlines general experimental protocols for acquiring Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-Allyloxy-2-methyl-
propanoic acid. These predictions are derived from established principles of spectroscopy and
by comparison with data from structurally related molecules.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~11-12 Singlet (broad) 1H -COOH
~5.90 Ddt 1H -O-CH2-CH=CH:
-O-CH2-CH=CHz2
~5.25 Dd 1H
(trans)
~5.15 Dd 1H -O-CHz-CH=CHz2 (cis)
~4.00 Dt 2H -O-CH2-CH=CH:
1.45 Singlet 6H -C(CHs)2-

d: doublet, t: triplet, : quartet, m: multiplet, br: broad

. 13

Chemical Shift (o, ppm) Assignment
~180 -COOH

~134 -O-CH2-CH=CH:z
~118 -O-CH2-CH=CH:
~78 -C(CHs)2-

~68 -O-CH2-CH=CH:
~24 -C(CH3)2

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)

~2980, 2940 Medium C-H stretch (Alkyl)

~1710 Strong C=0 stretch (Carboxylic Acid)

~1645 Medium C=C stretch (Allyl)

1240 Strong C-O stret.ch (Fther and
Carboxylic Acid)

~990, 920 Medium =C-H bend (Allyl)

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

144 [M]* (Molecular lon)
103 [M - CsHs]*

87 [M - COOH]*

57 [CaHo]*

45 [COOH]*

41 [CsHs] (Allyl cation)

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data. Instrument

parameters should be optimized for the specific sample and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCIs) in a clean, dry NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A
sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A larger number of scans will be necessary compared to *H NMR due to the low
natural abundance of 13C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.

Background Spectrum: Record a background spectrum of the empty sample compartment or
the salt plates/KBr.

Sample Spectrum: Place the prepared sample in the IR spectrometer and record the
spectrum.

Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).

lonization: lonize the sample using an appropriate method, such as Electron lonization (EI)
or Electrospray lonization (ESI).

Mass Analysis: The ions are separated according to their mass-to-charge ratio (m/z) by the
mass analyzer.
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o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for

spectroscopic analysis.
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Caption: Molecular structure of 2-Allyloxy-2-methyl-propanoic acid.
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General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Profile of 2-Allyloxy-2-methyl-propanoic
acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7866201#spectroscopic-data-nmr-ir-ms-of-2-allyloxy-
2-methyl-propanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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